Welcome to the BenchChem Online Store!
molecular formula C10H16O B149831 2-Adamantanol CAS No. 700-57-2

2-Adamantanol

Cat. No. B149831
M. Wt: 152.23 g/mol
InChI Key: FOWDOWQYRZXQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06881870B2

Procedure details

After the completion of the reaction, the produced liquid was analyzed by means of gas chromatogram (available from Shimadzu GC-14A column, PEG=20 M, capillary column). As a result, there were obtained as the objective products, 93.8 μmol of 1-adamantanol, 22.2 μmol of 2-adamantanone and 75.7 μmol of 2-adamantanol at a yield of 19.2% with selectivity to 2-adamantanone and 2-adamantanol of 51.1%. The performance results are given in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[O:11])[CH2:8]2.[CH:12]12[CH2:21][CH:16]3[CH2:17][CH:18]([CH2:20][CH:14]([CH2:15]3)[CH:13]1[OH:22])[CH2:19]2>>[C:1]12([OH:22])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[CH:12]12[CH2:21][CH:16]3[CH2:17][CH:18]([CH2:20][CH:14]([CH2:15]3)[C:13]1=[O:22])[CH2:19]2.[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH:2]1[OH:11])[CH2:8]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 93.8 μmol
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.2 μmol
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 75.7 μmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.